![molecular formula C17H22N2O3S B2536228 8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898436-27-6](/img/structure/B2536228.png)
8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The sulfonyl group attached to the piperidine ring could potentially increase the compound’s solubility in water, and the pyrrolo[3,2,1-ij]quinolinone moiety is a bicyclic system that might contribute to the compound’s potential biological activity.
Physical And Chemical Properties Analysis
Based on the compound’s structure, it might exhibit a balance of hydrophilic and hydrophobic properties due to the presence of the sulfonyl group and the largely hydrocarbon structure, respectively .Scientific Research Applications
Inhibition of SLC15A4
The compound has been identified as an inhibitor of SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 . By disrupting the SLC15A4-TASL adapter module, the compound inhibits this pathway .
Regulation of Immune Signaling
The compound has been found to regulate immune signaling . It does this by inhibiting the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling . This makes it a target of high interest for the treatment of cancer .
Proteostatic Regulation of TASL
The compound has been found to lead to the degradation of the immune adapter TASL . This is achieved by binding the inhibitor to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side .
Interruption of TLR7/8-IRF5 Signaling Pathway
The compound interrupts the TLR7/8-IRF5 signaling pathway . This prevents downstream proinflammatory responses, which is beneficial in the treatment of diseases like systemic lupus erythematosus .
Potential Therapeutic for Systemic Lupus Erythematosus
The compound has been associated with potential therapeutic effects against systemic lupus erythematosus . This is due to its ability to block responses in disease-relevant human immune cells from patients .
Synthesis and Chemical Properties
The compound and related compounds have been extensively studied for their synthesis, spectral analysis, and potential applications in various fields. These compounds exhibit significant biological activities due to the presence of functional groups such as 1,3,4-oxadiazole, sulfamoyl, and piperidine.
Antibacterial and Antimicrobial Studies
Derivatives related to the compound possess valuable antibacterial properties. These compounds exhibit significant anti-bacterial and anti-fungal activities, indicating their potential in treating microbial infections.
Drug Development and Molecular Modeling
The chemical framework of the compound serves as a foundation for developing new drugs with enhanced therapeutic properties. A study on new organosulfur metallic compounds, which included sulfonamide-based Schiff base ligands, revealed their potential as potent drugs through comprehensive synthesis, molecular modeling, spectral analysis, and antimicrobial evaluations.
properties
IUPAC Name |
6-(3-methylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-3-2-7-18(11-12)23(21,22)15-9-13-4-5-16(20)19-8-6-14(10-15)17(13)19/h9-10,12H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDWJWSRFSJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51088130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

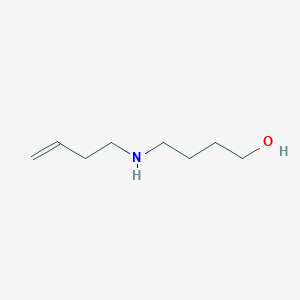
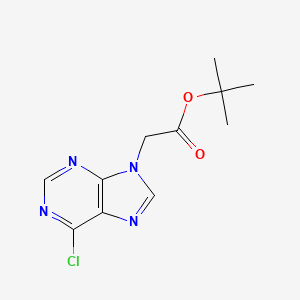
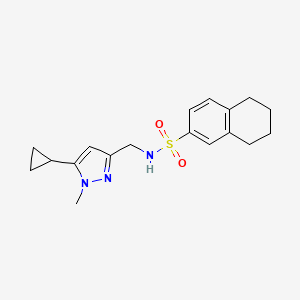
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2536150.png)
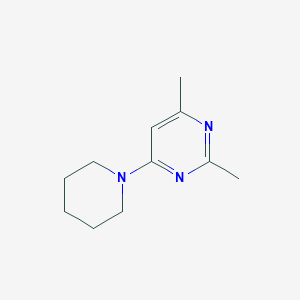
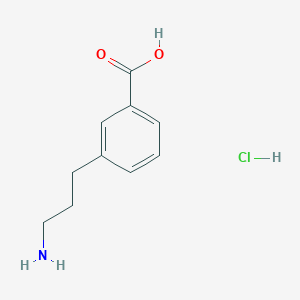

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)
![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)
![cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2)](/img/structure/B2536161.png)
![6-Chloro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2536162.png)
